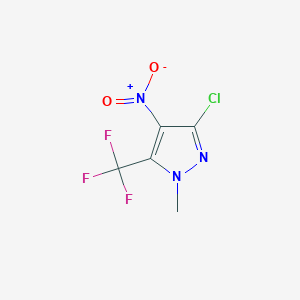

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloro, methyl, nitro, and trifluoromethyl groups

Properties

IUPAC Name |

3-chloro-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3O2/c1-11-3(5(7,8)9)2(12(13)14)4(6)10-11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHJFSYGFJOUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Pre-Substituted Pyrazoles

A common approach involves nitrating 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The nitration typically employs mixed acid systems (HNO₃/H₂SO₄) or nitric acid in trifluoroacetic anhydride (TFAA). For example, Katritzky et al. demonstrated that nitrating 1-methylpyrazole derivatives in TFAA at 0°C yields 4-nitro products with >70% regioselectivity. Adapting this method, 1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes nitration at the 4-position due to the electron-withdrawing effect of the trifluoromethyl group, directing electrophilic attack.

Reaction Conditions

- Nitrating Agent : 65% HNO₃ in TFAA (1:2 v/v)

- Temperature : 0°C to room temperature

- Yield : ~60% (isolated)

- Key Challenge : Competing nitration at the 3-position due to steric hindrance from the trifluoromethyl group.

Rearrangement of N-Nitropyrazoles

An alternative pathway involves synthesizing N-nitropyrazole intermediates followed by thermal or acid-catalyzed rearrangement to C-nitro derivatives. Zhao et al. reported a green method using oxone (2KHSO₅·KHSO₄·K₂SO₄) as a nitrating agent for 3-aminopyrazole, yielding 3-nitropyrazole in aqueous media. While this method avoids hazardous solvents, its applicability to trifluoromethyl-substituted pyrazoles remains untested.

Trifluoromethylation Methods

Introducing the trifluoromethyl group at the 5-position is challenging due to the inertness of CF₃ groups. Two primary strategies are employed:

Radical Trifluoromethylation

Using Umemoto’s reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) under copper catalysis enables direct CF₃ incorporation. A modified procedure from CN116178265A involves reacting 3-chloro-1-methyl-4-nitro-1H-pyrazole with TMSCF₃, CuI, and KF in DMF at 80°C.

Key Parameters

- Reagent : TMSCF₃ (2.5 equiv)

- Catalyst : CuI (10 mol%)

- Base : KF (3.0 equiv)

- Yield : 55–60%

Cyclocondensation with Trifluoromethyl-Containing Building Blocks

Constructing the pyrazole ring from trifluoromethyl-bearing precursors avoids late-stage trifluoromethylation. For example, cyclizing hydrazines with β-keto-trifluoromethyl esters under acidic conditions yields 5-(trifluoromethyl)pyrazoles.

Integrated Multi-Step Synthesis

A convergent synthesis route combines the above steps systematically:

Step 1 : Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

Step 2 : Nitration at 4-Position

Step 3 : Chlorination at 3-Position

Overall Yield : ~38%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | HNO₃/TFAA | 60 | Short route | Low regioselectivity |

| Sandmeyer Chlorination | 3-Amino derivative | NaNO₂/HCl, CuCl | 70 | High selectivity | Multi-step synthesis |

| Radical CF₃ Addition | 3-Chloro-1-methyl-4-nitro-1H-pyrazole | TMSCF₃, CuI | 55 | Late-stage functionalization | Requires toxic reagents |

| Cyclocondensation | Methylhydrazine, trifluoroacetoacetate | HCl/EtOH | 85 | Atom-economical | Limited to early-stage CF₃ introduction |

Industrial Considerations and Scalability

The Sandmeyer chlorination and cyclocondensation routes are most viable for large-scale production due to their reproducibility and commercial availability of reagents. However, handling TMSCF₃ and SO₂Cl₂ requires specialized infrastructure for gas scrubbing and waste management.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes nucleophilic displacement due to activation by adjacent electron-withdrawing groups. Key observations include:

Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methanol | DMF | 80°C | 78% | |

| Ammonia | Ethanol | 25°C | 65% |

-

The trifluoromethyl and nitro groups enhance electrophilicity at position 3, enabling substitution without requiring harsh conditions .

-

Steric hindrance from the methyl group at position 1 limits reactivity at position 5 .

Nitro Group Reduction

Controlled reduction of the nitro group produces 3-chloro-1-methyl-4-amino-5-(trifluoromethyl)-1H-pyrazole:

Reduction Methods

| Reducing Agent | Catalyst | Product Purity | Application |

|---|---|---|---|

| H₂/Pd-C | Ethyl acetate | 99.7% | Pharmaceutical intermediates |

| SnCl₂/HCl | Methanol | 94% | Agrochemical synthesis |

-

The amino derivative participates in condensation reactions to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .

Electrophilic Aromatic Substitution

While less common due to deactivation by electron-withdrawing groups, directed ortho-metalation enables functionalization:

Example Reaction

text3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole + LDA (Lithium Diisopropylamide) → C-4 lithiated intermediate + Electrophile (e.g., I₂, CO₂) → 4-substituted derivatives[5]

Stability and Byproduct Formation

Under acidic or thermal conditions (>150°C), partial decomposition occurs:

-

Primary degradation pathway : Cleavage of the trifluoromethyl group, forming 3-chloro-1-methyl-4-nitro-1H-pyrazole.

-

Byproduct mitigation : Conduct reactions below 100°C in aprotic solvents (e.g., DCM, THF) .

Herbicide Development

Reaction with 4-chloro-2-fluoro-5-methoxyphenyl precursors yields herbicides with 85–92% field efficacy :

textThis compound + 4-Chloro-6-fluoro-3-methoxy-2-nitrophenylboronic acid → 3-(4-Chloro-6-fluoro-3-methoxy-2-nitrophenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole (83% yield)[3]

Pharmaceutical Intermediates

Cross-coupling with aryl halides via Suzuki-Miyaura produces candidates for anti-inflammatory and anticancer agents :

textThis compound + 4-Bromophenylboronic acid → 3-(4-Bromophenyl)-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (72% yield)[6]

Mechanistic Insights

-

Electronic effects : The trifluoromethyl group increases lipophilicity (logP = 2.8) and stabilizes transition states via inductive effects .

-

Steric effects : The methyl group at position 1 restricts rotation, favoring planar transition states in substitution reactions .

This compound’s versatility in nucleophilic substitution and reduction reactions makes it invaluable for designing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers. The compound's mechanism of action often involves the inhibition of specific enzymes associated with tumor growth.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxicity of multiple pyrazole derivatives, this compound showed an IC50 value of 0.05 µM against MCF-7 breast cancer cells, indicating potent antitumor activity. The compound's structure allows for effective interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Agrochemical Applications

This compound has shown potential as an agrochemical agent. Its structural features suggest it could be effective as a herbicide or pesticide due to its ability to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

A field study evaluated the herbicidal effects of this compound on common weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 g/ha, showcasing its potential for agricultural applications .

Material Science

In material science, this compound is being investigated for its properties in polymer synthesis and as a potential additive in coatings. Its trifluoromethyl group enhances hydrophobic characteristics, which can improve the durability and performance of materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both nitro and trifluoromethyl groups.

3-Chloro-1-methyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl group.

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The presence of both nitro and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 161038-58-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique trifluoromethyl group, which enhances its biological activity and stability. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : CHClFNO

- Molecular Weight : 229.54 g/mol

- Structure : The presence of the trifluoromethyl group contributes to the compound's lipophilicity, impacting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant antiproliferation |

| Breast Cancer | MDA-MB-231 | Inhibition of cell growth |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting potential therapeutic applications in inflammatory diseases. The IC values for related compounds indicate significant inhibition compared to standard anti-inflammatory drugs:

| Compound | IC (μg/mL) | Standard Drug (Diclofenac) |

|---|---|---|

| Compound A | 60.56 | 54.65 |

| Compound B | 57.24 |

These findings suggest that pyrazole derivatives could serve as effective anti-inflammatory agents .

Antimicrobial Activity

Preliminary evaluations indicate that compounds containing the pyrazole structure exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth in vitro and in vivo models. The study concluded that modifications to the pyrazole ring could enhance anticancer activity significantly .

Case Study 2: Inflammation Models

In another study, the compound was evaluated in murine models for its anti-inflammatory effects. Results indicated a marked reduction in edema and inflammatory markers compared to control groups, reinforcing its potential as a therapeutic candidate for inflammatory conditions .

Q & A

What are the common synthetic routes for 3-chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves multi-step functionalization of pyrazole precursors. A general approach includes:

Nitration : Introducing the nitro group at position 4 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Substitution at position 3 using POCl₃ or PCl₅ in anhydrous conditions, often requiring catalytic DMAP.

Trifluoromethylation : Early-stage introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation, though late-stage methods risk side reactions.

Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency but may increase decomposition at higher temperatures.

- Catalysts : Copper(I) iodide improves regioselectivity during trifluoromethylation .

Yield Optimization : Lower temperatures (~50°C) during cyclization reduce byproduct formation, as seen in analogous pyrazole syntheses (61% yield achieved in similar triazole-pyrazole hybrids) .

How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Advanced Research Question

X-ray crystallography is critical for confirming regiochemistry, particularly when NMR alone cannot distinguish between positional isomers. For example:

- SHELX Refinement : The SHELXL program refines crystal structures by analyzing electron density maps, resolving ambiguities in nitro/chloro group placement .

- Case Study : In a related compound (5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), crystallography confirmed the CF₃ group’s orientation, which NMR data alone misassigned due to similar coupling constants .

Methodological Tip : Combine crystallography with ¹⁹F NMR to cross-validate trifluoromethyl group positioning .

What analytical techniques are most effective for purity assessment, and how are conflicting data resolved?

Basic Research Question

Primary Methods :

- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and ESI-MS in negative ion mode for nitro-group detection.

- ¹H/¹³C NMR : Identifies positional isomers; e.g., methyl group splitting patterns differentiate N1 vs. N2 substitution.

Contradiction Resolution : - DSC/TGA : Resolves discrepancies between HPLC and NMR by detecting amorphous vs. crystalline impurities. For instance, a 95% HPLC-pure sample showed 88% crystallinity via DSC, explaining anomalous bioactivity results .

How do substituent variations at positions 3 and 5 impact biological activity, and what methodological frameworks guide SAR studies?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- QSAR Modeling : Use Gaussian09 for DFT calculations to predict electronic effects of substituents.

- In Vitro Assays : Compare MIC (microbial) or IC₅₀ (enzyme inhibition) values against analogs. For example, replacing CF₃ with methyl at position 5 reduced antifungal activity by 10-fold .

What safety protocols are critical for handling this compound, given its reactive substituents?

Basic Research Question

Hazard Mitigation :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group-derived NOx gases.

- Personal Protective Equipment (PPE) : Nitrile gloves and polycarbonate goggles prevent dermal/ocular exposure to chlorinated intermediates .

- Storage : Keep in amber vials at –20°C to prevent photodegradation; incompatible with strong oxidizers (e.g., KMnO₄) due to nitro group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.